“2-Chloro-6-iodopyridin-3-amine” is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
From a chemical standpoint, the compound exhibits typical reactivity patterns of halogenated aromatics and amines. Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
2-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and iodine atoms, as well as an amine group. Its molecular formula is and it has a molecular weight of approximately 254.46 g/mol. The compound typically appears as a crystalline solid and exhibits unique electronic properties due to the presence of electronegative halogens, which significantly influence its reactivity and interactions in
Due to the lack of specific data, it's important to consider general safety precautions when handling halopyridines. These compounds may exhibit irritating, corrosive, or harmful effects []. Always consult safety data sheets (SDS) for specific handling procedures and wear appropriate personal protective equipment (PPE) when working with unknown compounds.
Research indicates that 2-Chloro-6-iodopyridin-3-amine exhibits biological activity that makes it a candidate for drug development. It has been studied for its potential effects on various biological systems, including its role as an inhibitor of specific cytochrome P450 enzymes, which are important in drug metabolism . Additionally, compounds with similar structures have shown diverse biological activities, including antimicrobial and anticancer properties.
Several methods exist for synthesizing 2-Chloro-6-iodopyridin-3-amine:
2-Chloro-6-iodopyridin-3-amine serves various applications in:
Studies on 2-Chloro-6-iodopyridin-3-amine have focused on its interactions with various biological targets. Notably, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant implications for pharmacokinetics and drug-drug interactions . Additionally, its reactivity patterns provide insights into how it might interact with other biomolecules.
Several compounds share structural similarities with 2-Chloro-6-iodopyridin-3-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Chloro-2-iodopyridin-3-amine | 400777-06-2 | 0.67 |
2-Iodo-6-methylpyridin-3-amine | 1211596-30-3 | 0.73 |
6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.65 |
2-Chloro-6-(trifluoromethyl)pyridin-3-am | 117519-09-2 | 0.66 |
2-Chloro-pyridinyl derivatives | Various | Varies |